molecular formula C7H7NO3S B1597202 Methyl 3-formamidothiophene-2-carboxylate CAS No. 16285-69-1

Methyl 3-formamidothiophene-2-carboxylate

Cat. No. B1597202
M. Wt: 185.20 g/mol
InChI Key: LBYBTIGBOUMNTH-UHFFFAOYSA-N
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Patent
US09062066B2

Procedure details

Formic acid 125 ml, and ammonium acetate (15.9 g, 207 mmol) were added to methyl 3-amino-2-thiophene carboxylate (25 g, 159.04 mmol) and the mixture was refluxed for 4 hours. After lowering the temperature to room temperature, the synthesized solid was washed with water and the title compound (29 g, 98%) was obtained.
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[C:1]([O-])(=[O:3])C.[NH4+].[NH2:6][C:7]1[CH:11]=[CH:10][S:9][C:8]=1[C:12]([O:14][CH3:15])=[O:13]>C(O)=O>[CH:1]([NH:6][C:7]1[CH:11]=[CH:10][S:9][C:8]=1[C:12]([O:14][CH3:15])=[O:13])=[O:3] |f:0.1|

Inputs

Step One
Name
Quantity
15.9 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
25 g
Type
reactant
Smiles
NC1=C(SC=C1)C(=O)OC
Name
Quantity
125 mL
Type
solvent
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to room temperature
WASH
Type
WASH
Details
the synthesized solid was washed with water

Outcomes

Product
Name
Type
product
Smiles
C(=O)NC1=C(SC=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 29 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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